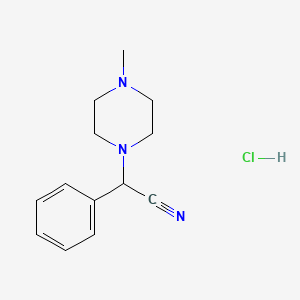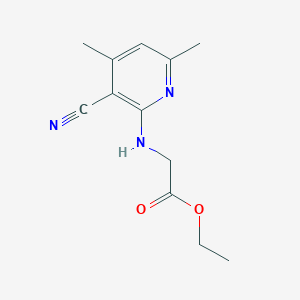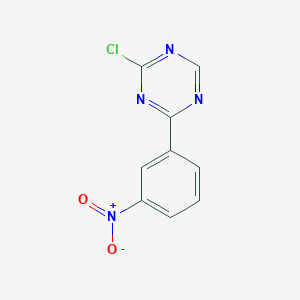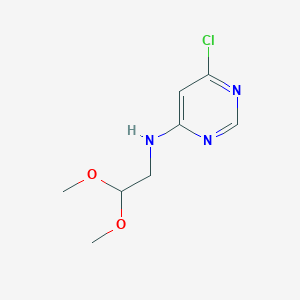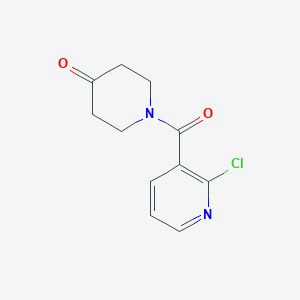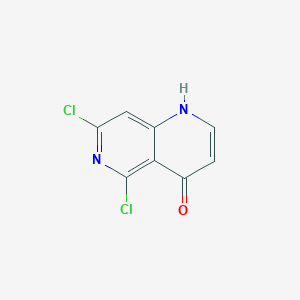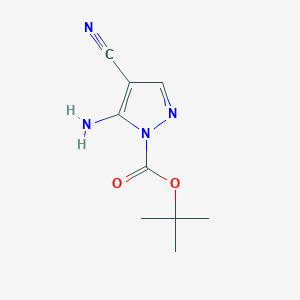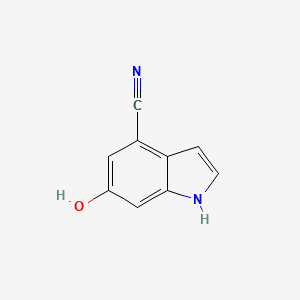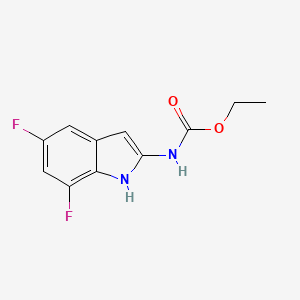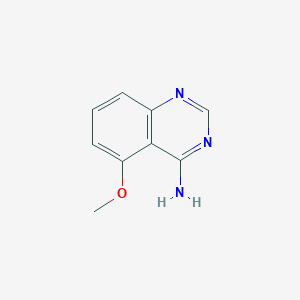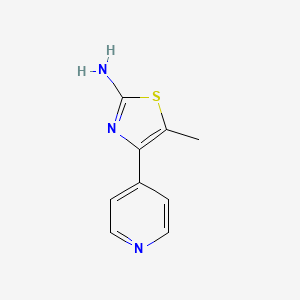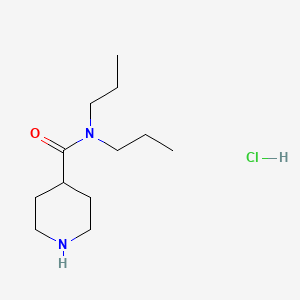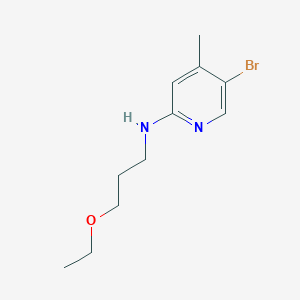![molecular formula C14H14N4O2S B1423677 3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1291487-06-3](/img/structure/B1423677.png)
3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Overview
Description
3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a chemical compound with the CAS Number: 1291487-06-3. It has a molecular weight of 302.36 and its IUPAC name is 3-ethyl-N-phenyl [1,2,4]triazolo [4,3-a]pyridine-8-sulfonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14N4O2S/c1-2-13-15-16-14-12 (9-6-10-18 (13)14)21 (19,20)17-11-7-4-3-5-8-11/h3-10,17H,2H2,1H3 . This indicates the molecular structure of the compound.It has a pale yellow color and a melting point of 188–189 °C .
Scientific Research Applications
Herbicidal Activity : Compounds such as N-(2,6-difluorophenyl)-5-methoxy-7-methyl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, which are structurally related to 3-ethyl-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, have been found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).
Antimalarial Agents : A study on novel [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment showed that some derivatives had good antimalarial activity in vitro against Plasmodium falciparum. This indicates potential applications in developing antimalarial drugs (Karpina et al., 2020).
Antimicrobial Activity : Several substituted sulfonamides and sulfinyl compound derivatives related to this chemical structure have shown antimicrobial properties, suggesting their potential use in treating infections (Abdel-Motaal & Raslan, 2014).
Insecticidal Agents : Studies have synthesized compounds with a sulfonamide-bearing thiazole moiety that have shown potent toxic effects against the cotton leafworm, Spodoptera littoralis. This indicates a potential application as insecticidal agents (Soliman et al., 2020).
Antifungal and Insecticidal Activities : Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety displayed good antifungal and insecticidal activities, showing potential use in agriculture (Xu et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-2-13-15-16-14-12(9-6-10-18(13)14)21(19,20)17-11-7-4-3-5-8-11/h3-10,17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEDNCYCEPSJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl[(1Z)-({[(tert-butoxy)carbonyl]amino}imino)[(2,2,2-trifluoroethyl)amino]methyl]amine](/img/structure/B1423594.png)
